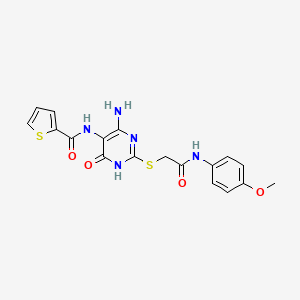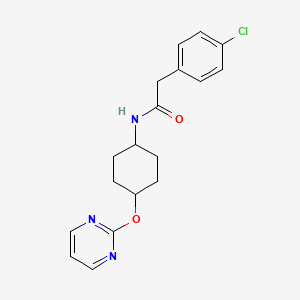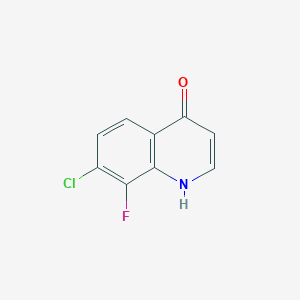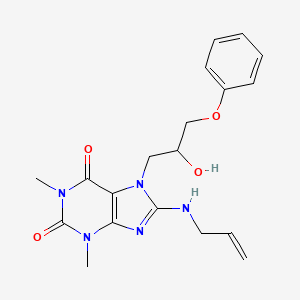![molecular formula C19H19NO2 B2561152 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide CAS No. 2411178-08-8](/img/structure/B2561152.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide, also known as HPPB, is a chemical compound that has gained significant attention in the field of scientific research. HPPB is a synthetic compound that has been synthesized through a series of chemical reactions. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
科学的研究の応用
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
作用機序
The mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide is not fully understood. However, it has been suggested that the compound may act as an allosteric modulator of the GABA-A receptor. The GABA-A receptor is a neurotransmitter receptor that is involved in the regulation of neuronal excitability. Allosteric modulation of the GABA-A receptor by N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide may lead to the enhancement of GABAergic neurotransmission, which may have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has been found to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its potential therapeutic effects. N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide has also been found to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the GABA-A receptor.
実験室実験の利点と制限
One advantage of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective compound for use in lab experiments. However, one limitation of using N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.
将来の方向性
There are several future directions for the study of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide. One direction is to further explore the potential therapeutic applications of the compound in the treatment of neurological disorders. Another direction is to investigate the mechanism of action of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide in more detail. This may involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to determine the structure of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its interaction with the GABA-A receptor. Additionally, future studies may investigate the potential side effects of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide and its safety profile.
合成法
The synthesis of N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzophenone, which is reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 3-chloropropionyl chloride to form the intermediate product. The intermediate product is then reacted with but-2-yn-1-ol to form the final product, N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide.
特性
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-6-19(22)20-18(13-14-21)17-11-9-16(10-12-17)15-7-4-3-5-8-15/h3-5,7-12,18,21H,13-14H2,1H3,(H,20,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACCJPMYVEGKY-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)


![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561077.png)
![N-(1-cyano-1-methylethyl)-2-[(3-ethynylphenyl)[(methylcarbamoyl)methyl]amino]-N-methylacetamide](/img/structure/B2561078.png)

![3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid](/img/structure/B2561081.png)


![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)
